what is glucose-maleimide and its chemical structure
what is glucose-maleimide and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of glucose-maleimide, a bifunctional molecule merging carbohydrate chemistry with protein bioconjugation. It is designed to serve as a technical resource for professionals in research, drug development, and materials science who are interested in leveraging this compound for creating targeted glycoconjugates.
Introduction to Glucose-Maleimide
Glucose-maleimide is a glycoconjugate molecule that consists of a glucose unit covalently linked to a maleimide (B117702) functional group.[1][2] The maleimide moiety is a highly specific thiol-reactive group, making it an invaluable tool for the site-selective modification of proteins, peptides, and other biomolecules that contain cysteine residues.[3][4] This specific reactivity allows for the creation of well-defined bioconjugates where the glucose molecule can be used for various purposes, including improving solubility, mimicking glycosylation, or for targeted delivery to cells expressing glucose transporters. A prominent application of glucose-maleimide is in the development of glucose-responsive "smart" insulin (B600854) delivery systems, where it can be used to conjugate glucose to insulin or other components of a delivery matrix.[1][2]
Chemical Structure and Properties
The fundamental structure of glucose-maleimide involves a glucose ring connected via a linker to a maleimide ring. The specific linker can vary, affecting properties such as solubility and spacing.
Chemical Structure of a Representative Glucose-Maleimide:
(Note: The image above is a representative 2D structure generated from the SMILES string OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--NC(C(CC1)CCC1CN2C(C=CC2=O)=O)=O found in technical datasheets[1]. The exact linker between the glucose and maleimide can vary.)
Quantitative Data
The physicochemical properties of glucose-maleimide are summarized below. Data for the specific compound (CAS No. 2093979-63-4) is provided where available. Properties of related maleimide compounds are included to provide further context on solubility and reactivity.
| Property | Value | Reference(s) |
| CAS Number | 2093979-63-4 | [1][2] |
| Molecular Formula | C₁₈H₂₆N₂O₈ | [1][2] |
| Molecular Weight | 398.41 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Optimal pH for Reaction | 6.5 - 7.5 (for thiol-maleimide reaction) | [4][5] |
| Solubility | Soluble in organic solvents (DMSO, DMF); PEGylated versions are soluble in water. | [3][6] |
| Storage Conditions | 4°C, sealed, away from moisture and light. | [1][2] |
Core Chemistry: The Thiol-Maleimide Reaction
The utility of glucose-maleimide in bioconjugation stems from the highly efficient and selective reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue in a protein. This reaction, a Michael addition, proceeds under mild, physiological conditions and forms a stable covalent thioether bond.[4][7]
The reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH, ensuring high chemoselectivity.[5] However, at pH values above 7.5, competitive reaction with amines (such as lysine (B10760008) residues) can occur.[5]
Experimental Protocols
The following section outlines a detailed methodology for the conjugation of glucose-maleimide to a thiol-containing protein.
Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Glucose-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Buffers containing thiols (like DTT or 2-mercaptoethanol) must be avoided.[8]
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution. TCEP is preferred as it does not contain a thiol and does not need to be removed prior to conjugation.[9]
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[8]
-
Purification system (e.g., size-exclusion chromatography/desalting column, dialysis).
Step-by-Step Conjugation Protocol
-
Preparation of Protein Solution:
-
Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[10]
-
(Optional) If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10-50 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[9]
-
-
Preparation of Glucose-Maleimide Stock Solution:
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the glucose-maleimide stock solution to the protein solution while gently stirring.[9] The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
-
Quenching the Reaction:
-
(Optional) To ensure no unreacted maleimide groups remain, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted glucose-maleimide and quenching reagent by purifying the conjugate. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.[8] Dialysis against the Reaction Buffer is also a suitable alternative.
-
-
Characterization and Storage:
-
Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.
-
For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.02%). Store the final conjugate at 4°C or, for longer periods, at -20°C with 50% glycerol.[12]
-
Application Highlight: Glucose-Responsive Insulin Delivery
A key application for glucose-maleimide is in the construction of "smart" insulin delivery systems.[1] In these systems, glucose-maleimide can be used to attach glucose moieties to insulin or a polymer matrix. The general principle involves a competitive binding mechanism.
For example, a system can be designed using glucose-binding proteins like Concanavalin A (ConA). Glucose-modified insulin (prepared using glucose-maleimide) is bound to ConA within a depot formulation. When blood glucose levels rise, free glucose from the bloodstream diffuses into the depot and displaces the glucose-modified insulin from ConA, leading to its release.[13]
Conclusion
Glucose-maleimide is a versatile and powerful reagent for researchers engaged in bioconjugation and the development of advanced biomaterials and therapeutics. Its ability to selectively react with thiols under mild conditions provides a reliable method for attaching glucose moieties to proteins and other molecules. A thorough understanding of the thiol-maleimide reaction chemistry, careful control of reaction parameters such as pH, and appropriate purification are critical for the successful synthesis of well-defined glycoconjugates. The applications, particularly in creating targeted and responsive drug delivery systems, highlight the significant potential of this compound in advancing biomedical research and drug development.
References
- 1. Development of Glucose-Responsive “Smart” Insulin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. nanocs.net [nanocs.net]
- 7. Interaction of a permeant maleimide derivative of cysteine with the erythrocyte glucose carrier. Differential labelling of an exofacial carrier thiol group and its role in the transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. biotium.com [biotium.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Glucose - Responsive Smart Insulin - Annals of National Academy of Medical Sciences [nams-annals.in]
